Glycine, N-((2-chlorophenyl)acetyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

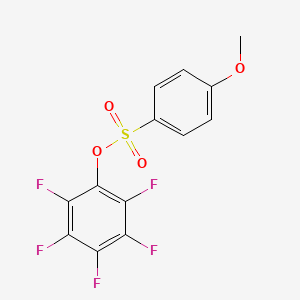

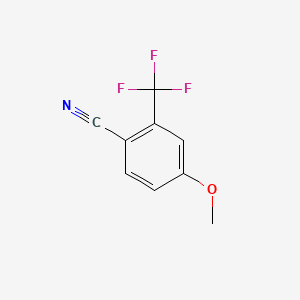

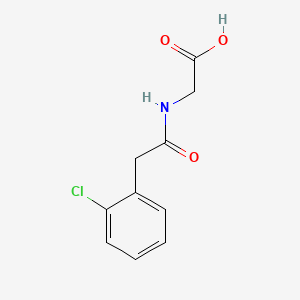

“Glycine, N-((2-chlorophenyl)acetyl)-” is a chemical compound with a molecular formula of C10H10ClNO3 . It contains a total of 25 bonds, which include 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “Glycine, N-((2-chlorophenyl)acetyl)-” is characterized by a variety of bond types and functional groups. It contains a six-membered aromatic ring, a carboxylic acid group, a secondary amide group, and a hydroxyl group .Physical And Chemical Properties Analysis

“Glycine, N-((2-chlorophenyl)acetyl)-” is a polar molecule and is highly soluble in water . It has a molecular weight of 227.64 g/mol.Applications De Recherche Scientifique

Enzymatic Resolution : Glycine, N-((2-chlorophenyl)acetyl)-, has been utilized in the enzymatic resolution of racemic 2-chlorophenyl glycine to obtain (S)-α-amino-(2-chlorophenyl)acetic acid with high enantiomeric purity. This process employs enantioselective hydrolysis and is facilitated by penicillin G acylase immobilized on Eupergit C. The process is efficient in water, and the enzyme can be recycled multiple times without loss of activity (Fadnavis, Devi, & Jasti, 2008).

Antioxidant and Antitumor Activities : Compounds synthesized from N-(p-chlorobenzoyl) glycine have shown potential in antioxidant and antitumor activities. This includes the preparation of various nitrogen heterocycles and their characterization for these biological activities (El-Moneim, El‐Deen, & El-Fattah, 2011).

Optical Rotation Activity : The resolution of 2-chlorophenyl glycine methyl ester, an intermediate in clopidogrel synthesis, has been studied for the production of optically active products. Conditions like temperature and solvent ratios were optimized for efficient resolution, yielding high product yield and optical rotation activity (Jian-zhon, 2007).

Glycine Determination in Biological Fluids : A method for determining glycine in biological fluids, potentially applicable to Glycine, N-((2-chlorophenyl)acetyl)-, has been developed. This involves degrading glycine to formaldehyde and measuring the reaction product either fluorometrically or colorimetrically, depending on concentration ranges (Sardesai & Provido, 1970).

Chemical Properties and Reactions : The study of diphenyllead(IV) and triphenyllead(IV) complexes with N-protected amino-acids, including N-benzoyl-glycine, has revealed insights into their structure and potential interactions with biological systems. This research highlights the chemical properties and bonding behaviors of these complexes (Sandhu & Kaur, 1990).

Germination and Seedling Growth : N-[5-(2-chlorophenyl)-1,3,4-thiadiazole-2-yl]-N'-[2-(2-methph-enoxy)acetyl] urea (TAU), containing Glycine, N-((2-chlorophenyl)acetyl)-, has been evaluated for its effects on the germination and seedling growth of soybeans. The study showed that TAU treatment significantly enhanced germination and growth at optimal concentrations (Wang Zi-yun, 2011).

Propriétés

IUPAC Name |

2-[[2-(2-chlorophenyl)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-8-4-2-1-3-7(8)5-9(13)12-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJXOWXZRHPCRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201098 |

Source

|

| Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-((2-chlorophenyl)acetyl)- | |

CAS RN |

53056-11-4 |

Source

|

| Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053056114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-((2-chlorophenyl)acetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)

![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)

![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)

![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)